N-[5-(4-morpholinylcarbonyl)-2-(1-pyrrolidinyl)phenyl]benzamide
描述
N-[5-(4-morpholinylcarbonyl)-2-(1-pyrrolidinyl)phenyl]benzamide, also known as BMS-986165, is a small molecule inhibitor that selectively targets the TYK2 enzyme. TYK2 is a member of the Janus kinase (JAK) family and is involved in the signaling pathways of various cytokines, including interleukin-12 (IL-12), IL-23, and type I interferons (IFNs). Inhibition of TYK2 has shown promise in the treatment of autoimmune diseases and certain cancers.
作用机制
N-[5-(4-morpholinylcarbonyl)-2-(1-pyrrolidinyl)phenyl]benzamide selectively inhibits the TYK2 enzyme, which is involved in the signaling pathways of various cytokines that play a key role in the immune response. By inhibiting TYK2, N-[5-(4-morpholinylcarbonyl)-2-(1-pyrrolidinyl)phenyl]benzamide blocks the downstream signaling of these cytokines, leading to a reduction in inflammation and immune cell activation.
Biochemical and Physiological Effects:
N-[5-(4-morpholinylcarbonyl)-2-(1-pyrrolidinyl)phenyl]benzamide has been shown to reduce inflammation and immune cell activation in preclinical models of autoimmune diseases. In addition, N-[5-(4-morpholinylcarbonyl)-2-(1-pyrrolidinyl)phenyl]benzamide has been shown to enhance the antitumor immune response in preclinical models of certain cancers.
实验室实验的优点和局限性
One advantage of N-[5-(4-morpholinylcarbonyl)-2-(1-pyrrolidinyl)phenyl]benzamide is its selectivity for TYK2, which reduces the risk of off-target effects. However, one limitation of N-[5-(4-morpholinylcarbonyl)-2-(1-pyrrolidinyl)phenyl]benzamide is its relatively short half-life, which may require frequent dosing in clinical settings.
未来方向
For N-[5-(4-morpholinylcarbonyl)-2-(1-pyrrolidinyl)phenyl]benzamide include clinical trials in patients with autoimmune diseases and certain cancers. In addition, further research is needed to better understand the mechanism of action of N-[5-(4-morpholinylcarbonyl)-2-(1-pyrrolidinyl)phenyl]benzamide and its potential for combination therapy with other immunomodulatory agents.
科学研究应用
N-[5-(4-morpholinylcarbonyl)-2-(1-pyrrolidinyl)phenyl]benzamide has been extensively studied in preclinical models and has shown efficacy in the treatment of various autoimmune diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease. In addition, N-[5-(4-morpholinylcarbonyl)-2-(1-pyrrolidinyl)phenyl]benzamide has shown promise in the treatment of certain cancers, such as melanoma and non-small cell lung cancer, by enhancing the antitumor immune response.
属性
IUPAC Name |
N-[5-(morpholine-4-carbonyl)-2-pyrrolidin-1-ylphenyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c26-21(17-6-2-1-3-7-17)23-19-16-18(22(27)25-12-14-28-15-13-25)8-9-20(19)24-10-4-5-11-24/h1-3,6-9,16H,4-5,10-15H2,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTGMTCDLAYUPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C(=O)N3CCOCC3)NC(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。